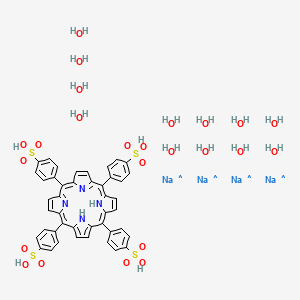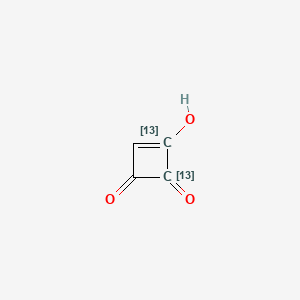
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione, also known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two carbonyl groups. This compound is widely used in bioorganic and medicinal chemistry due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione typically involves the oxidation of cyclobutene derivatives. One common method is the oxidation of cyclobutene-1,2-dione with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated control systems ensures consistent product quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutene derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, polymers, and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene-1,2-dione: Lacks the hydroxyl groups present in 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of its chemical behavior and interactions .
Propiedades
Fórmula molecular |
C4H2O3 |
|---|---|
Peso molecular |
100.04 g/mol |
Nombre IUPAC |
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H/i2+1,4+1 |
Clave InChI |
KGPQKNJSZNXOPV-NDLBAUGKSA-N |
SMILES isomérico |
C1=[13C]([13C](=O)C1=O)O |
SMILES canónico |
C1=C(C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


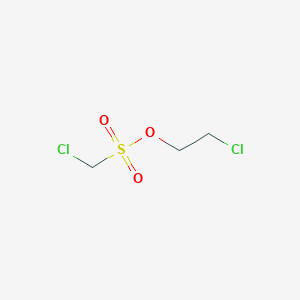
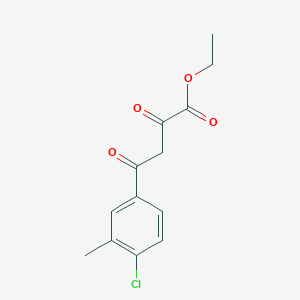
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
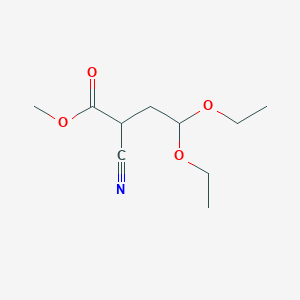
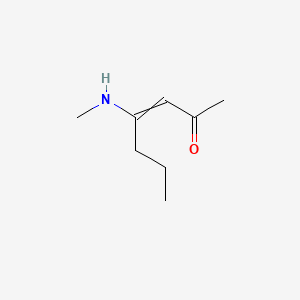



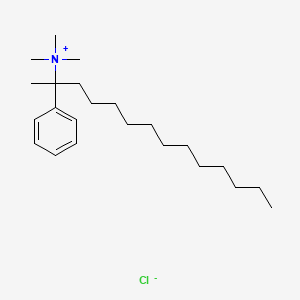
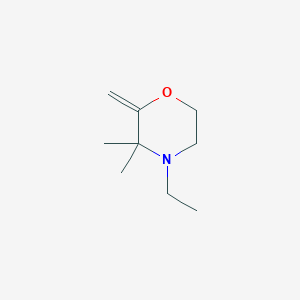
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
